N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
“N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved information, thiazole derivatives have been synthesized by reacting with n-alkylbromides in the presence of a base .Scientific Research Applications
Antimicrobial and Biological Activities
Research on derivatives closely related to N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide demonstrates significant biological activities. For instance, compounds containing thiadiazole moieties have been synthesized and found to possess good to moderate antimicrobial activity against various test microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013). Similarly, novel thiazolidinedione derivatives, prepared from potent antioxidants like alpha-lipoic acid, showed promise as activators of peroxisome proliferator-activated receptor gamma (PPARgamma), suggesting their utility in treating inflammatory skin diseases (Venkatraman et al., 2004).
Synthesis and Chemical Properties
The chemical synthesis of compounds involving thiadiazole and thiadiazine nuclei has been explored for their potential in developing new therapeutic agents. For example, the synthesis of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus was undertaken, with the compounds showing significant activity towards antimicrobial, analgesic, and anti-inflammatory activities (Anekal & Biradar, 2017). Another study focused on the antimicrobial evaluation of novel compounds containing a 1,3,4-thiadiazole moiety, demonstrating moderate antimicrobial activity and underlining the importance of structure-activity relationships in drug design (Govori et al., 2014).
Antiepileptic Activity
A specific amide derivative of valproic acid and 1,3,4-thiadiazole has been experimentally evaluated for antiepileptic activity. This research highlighted the potential of such compounds in managing epilepsy, with the derivative showing significant activity in experimental models (Malygin, 2020).
Mechanism of Action
Target of action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives work by interacting with enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, disrupting the biochemical pathways they are involved in .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-2-3-4-8(18)14-11-16-17-12(22-11)21-7-9(19)15-10-13-5-6-20-10/h5-6H,2-4,7H2,1H3,(H,13,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMHMNSGIXVAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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